molecular formula C10H14N4O B11894287 1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one CAS No. 89239-67-8

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Cat. No.: B11894287
CAS No.: 89239-67-8
M. Wt: 206.24 g/mol
InChI Key: GQGGWKXTANDKPJ-UHFFFAOYSA-N
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Description

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of pharmaceutical agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to reflux, leading to the formation of the desired pyrazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, enhancing its efficacy as a pharmaceutical agent.

Properties

CAS No.

89239-67-8

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

1,5-diethyl-3-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C10H14N4O/c1-4-7-11-8-6(3)13-14(5-2)9(8)10(15)12-7/h4-5H2,1-3H3,(H,11,12,15)

InChI Key

GQGGWKXTANDKPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=O)N1)N(N=C2C)CC

Origin of Product

United States

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